2-Methylpyrazino(1,2-a)indole-1,3,4(2H)-trione
Description
Properties
CAS No. |
5432-10-0 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-methylpyrazino[1,2-a]indole-1,3,4-trione |
InChI |
InChI=1S/C12H8N2O3/c1-13-10(15)9-6-7-4-2-3-5-8(7)14(9)12(17)11(13)16/h2-6H,1H3 |
InChI Key |
ABCSELRSAWNMKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3N2C(=O)C1=O |
Origin of Product |
United States |
Biological Activity
2-Methylpyrazino(1,2-a)indole-1,3,4(2H)-trione (CAS No. 5432-10-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 228.207 g/mol
- Synonyms : NSC-13704, 6YC24YK6Y8
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the context of cancer research and enzymatic inhibition.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance, studies have shown that derivatives of pyrazinoindole compounds can inhibit tumor growth in various cancer models.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, it was found that:
- MCF-7 (breast cancer) : Exhibited a GI value of 3.18 ± 0.11 µM.
- HeLa (cervical cancer) : Showed a GI value of 8.12 ± 0.43 µM.
These results suggest that the compound's derivatives may selectively target cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been noted to interact with specific kinases involved in cell cycle regulation and apoptosis. Notably, it shows potential in targeting NEK kinases (NEK6, NEK7), which are overexpressed in various cancers .
- Induction of Apoptosis : Evidence suggests that compounds in this class can induce programmed cell death in cancer cells through mitochondrial pathways .
Data Summary Table
| Biological Activity | Cell Line Tested | GI Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.18 ± 0.11 | |
| Anticancer | HeLa | 8.12 ± 0.43 |
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of pyrazinoindole compounds. For instance:
- Structural Variants : Variants with different substituents on the pyrazine ring exhibited varying degrees of cytotoxicity and selectivity towards cancer cell lines.
- Computational Studies : Molecular docking studies have indicated favorable interactions between these compounds and target proteins involved in cancer progression .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the pathways affected by this compound and its derivatives.
- Clinical Trials : To assess therapeutic potential in human subjects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazinoindole Derivatives
Physicochemical Properties
- Melting Points and Stability: The trione moiety in 2-methylpyrazino[1,2-a]indole-1,3,4-trione likely increases polarity and melting point compared to non-oxidized analogs (e.g., 8-methoxypyrazinoindole, which is a liquid or low-melting solid) .
- Optical Activity : Chiral analogs like (4S,8aS)-4-benzyl-pyrrolopyrazinetrione exhibit high optical rotation ([α]D = −72.1°), suggesting stereochemical complexity in substituted derivatives .
Q & A
Q. What are the established synthetic routes for 2-Methylpyrazino(1,2-a)indole-1,3,4(2H)-trione, and what reaction conditions optimize yield?
The compound can be synthesized via cyclization reactions involving diaminofurazan and pyrrolo[1,2-a]pyrazinetrione derivatives. Key steps include:
- Addition of amino groups to unsaturated bonds in the pyrrole ring under mild conditions (e.g., room temperature, inert atmosphere).
- Cyclization using carbodiimide reagents like N,N′-dicyclohexylcarbodiimide (DCC), which promotes intramolecular dehydration. Experimental optimization involves adjusting stoichiometry (1:1 molar ratio for reactants), solvent polarity (acetonitrile or DMF), and reaction time (24–48 hours). Yields typically range from 40–65% .
Q. How is this compound isolated from natural sources, and what fungal strains produce it?
The compound is isolated as a secondary metabolite from endophytic fungi, notably Aspergillus fumigatus and Neosartorya fischeri. Standard protocols include:
- Fermentation : Fungal cultures grown in potato dextrose broth (PDB) or GlyPy media for 14–21 days at 25°C.
- Extraction : Ethyl acetate partitioning followed by silica gel chromatography.
- Purification : Preparative HPLC with gradients of CH₃CN/H₂O (35:65 to 70:30) and 0.1% formic acid, yielding subfractions analyzed via LC-MS .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Structural elucidation relies on:
- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–180 ppm).
- HRMS : Exact mass determination (e.g., m/z 363.1601 for [M+H]⁺) to confirm molecular formula (C₁₇H₁₄N₂O₃).
- X-ray crystallography : Resolves stereochemistry in crystalline forms, with CCDC deposition codes (e.g., CCDC 12055503) .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in the synthesis of pyrazinoindole triones?
Cyclization proceeds via nucleophilic attack of the amino group on the carbonyl carbon, facilitated by DCC-mediated activation. Density functional theory (DFT) studies suggest a six-membered transition state with partial charge delocalization. Competing pathways, such as Michael addition, are suppressed by steric hindrance from methyl substituents .
Q. How does structural modification of this compound influence its bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Antiviral activity : Substitution at the indole C-5 position (e.g., chloro or methoxy groups) enhances inhibition of viral proteases (IC₅₀: 2–10 μM).
- Cytotoxicity : Methyl groups at the pyrazine ring reduce toxicity in HEK293T cells (CC₅₀ > 50 μM vs. 20 μM for unsubstituted analogs). Assays include replicon systems (Huh 5-2 cells) and fluorescence-based enzymatic screens .
Q. What analytical challenges arise in characterizing pyrazinoindole trione derivatives, and how are they resolved?
Challenges include:
- Regioisomer discrimination : Use of 2D NMR (HSQC, HMBC) to differentiate between C-2 and C-3 methyl substituents.
- Dynamic stereochemistry : Variable-temperature NMR to detect atropisomers in solution.
- Low natural abundance : Isotopic labeling (¹³C-glucose in fungal cultures) enhances MS detection sensitivity .
Q. What biosynthetic gene clusters are associated with this compound production in fungi?
Genomic analysis of Aspergillus spp. identifies nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) clusters. Key genes include:
Q. Methodological Notes
- Data Contradictions : Some studies report conflicting bioactivity data (e.g., antiviral IC₅₀ values vary by 5-fold), likely due to differences in assay conditions (e.g., serum concentration) .
- Safety : Handle the compound with caution; hazard codes H302 (harmful if swallowed) and H319 (eye irritation) apply. Use PPE and fume hoods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
